molecular formula C14H18N4O3 B5380301 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No. B5380301
M. Wt: 290.32 g/mol
InChI Key: OVOUWNUJNQJDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one has various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have a positive effect on cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its unique structure and properties, which make it a promising candidate for use in various research applications. However, one of the limitations of using this compound is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one. Some of these include further studies on its mechanism of action, as well as its potential use in the treatment of other diseases. Additionally, research could be conducted on the synthesis of this compound, with the goal of developing more efficient and cost-effective methods.

Synthesis Methods

The synthesis of 9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one can be achieved through a multi-step process. The first step involves the reaction of 2-hydroxypyridine with ethyl chloroformate to form the corresponding carbamate. The second step involves the reaction of the carbamate with triazole to form the triazaspiro compound. The final step involves the reaction of the triazaspiro compound with acetic anhydride to form the desired product.

Scientific Research Applications

9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

9-(3-hydroxypyridine-2-carbonyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-10-2-1-5-15-11(10)12(20)18-8-3-14(4-9-18)13(21)16-6-7-17-14/h1-2,5,17,19H,3-4,6-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUWNUJNQJDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCCN2)C(=O)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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